N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound with the CAS number 1242878-90-5. It has garnered attention in the field of medicinal chemistry due to its potential applications in pharmacology. The compound's molecular formula is and it has a molecular weight of approximately 464.6 g/mol. This compound is classified as a heterocyclic carboxamide, which indicates that it contains both carbon and nitrogen atoms in its ring structure, contributing to its biological activity.
The synthesis of N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves several steps that integrate various chemical reactions to construct its complex structure.
Methods:
The detailed mechanisms of these reactions can vary based on the specific synthetic route chosen by researchers.
The molecular structure of N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can be represented using various structural formulas:
Cc1ccc(-c2csc3c(=O)[nH]c(N4CCCC(C(=O)NC5CCC(C)CC5)C4)nc23)cc1
This representation highlights the arrangement of atoms within the molecule and allows for computational modeling of its properties.
The chemical reactivity of N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can be analyzed through various reactions it may undergo:
These reactions are essential for understanding the compound's stability and potential modifications for enhanced biological activity.
The mechanism of action of N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
The chemical properties include:
N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has potential applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0